2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-9-7-14(20)19-16(17-9)10(2)15(18-19)11-5-6-12(21-3)13(8-11)22-4/h5-8,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPPRPDAUPWNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step organic reactions One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 3,5-dimethylpyrazole in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Formation of 2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-one.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Antimicrobial Properties
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial activities. For instance, studies have reported that compounds in this class can inhibit bacterial growth and exhibit antifungal properties. The mechanism often involves interference with microbial metabolic pathways or cellular structures .
Anticancer Potential
The anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. For example, compounds similar to 2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol have demonstrated cytotoxic effects against various cancer cell lines, including breast carcinoma and colorectal adenocarcinoma . These effects are often attributed to the inhibition of key proteins involved in cancer cell proliferation.
Anti-inflammatory Effects
Some studies suggest that derivatives of this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of specific enzymes or receptors is a potential mechanism by which these compounds exert their effects .
Therapeutic Applications
Given its promising biological activities, this compound is being investigated for various therapeutic applications:
- Cancer Treatment : As a potential lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth.
- Infection Control : As a candidate for developing new antimicrobial agents effective against resistant strains of bacteria and fungi.
- Inflammation Management : As a therapeutic agent for conditions characterized by chronic inflammation.
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity. The results indicated that certain analogues exhibited potent inhibitory effects on cancer cell lines with low cytotoxicity towards normal cells .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of various pyrazolo[1,5-a]pyrimidine derivatives highlighted the effectiveness of compounds containing the 3,4-dimethoxyphenyl group against specific bacterial strains. These findings support the potential use of this compound in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo
Biological Activity
2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core and a 3,4-dimethoxyphenyl group. The molecular formula is with a molecular weight of approximately 283.33 g/mol. Its structural characteristics contribute to its unique biological properties.
Biological Activity Overview
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities including:
- Anticancer Activity : Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit cell proliferation.
- Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against various pathogens.
- Enzyme Inhibition : Certain compounds have been identified as inhibitors of key enzymes involved in disease processes.
The precise mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. This interaction may lead to modulation of signaling pathways critical for cell survival and proliferation.
Anticancer Activity
A study evaluated the cytotoxic effects of similar pyrazolo[1,5-a]pyrimidine derivatives on various cancer cell lines. The findings indicated that these compounds could induce cell cycle arrest and apoptosis through mitochondrial pathways. Notably, one compound showed significant selectivity between cancerous and normal cells, suggesting potential therapeutic applications .
Antimicrobial Activity
Research on related pyrazole derivatives demonstrated notable antimicrobial properties. For instance, some compounds exhibited effective inhibition against bacterial strains and fungi, indicating their potential use in treating infectious diseases .
Enzyme Inhibition
Studies have highlighted the ability of certain pyrazolo[1,5-a]pyrimidine derivatives to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial in pyrimidine synthesis. This inhibition was confirmed through various in vitro assays . The implications for autoimmune diseases and cancer therapy are significant.
Data Table: Biological Activities of Related Compounds
Case Studies
- Cytotoxicity Study : A case study involving EC109 cells treated with a related pyrazolo compound showed G2/M phase arrest and apoptosis induction through caspase activation .
- Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy of pyrazole derivatives against resistant strains of bacteria, demonstrating promising results that warrant further investigation .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance binding to hydrophobic enzyme pockets (e.g., kinases) but may reduce solubility .
- Methoxy Groups : Improve solubility via polar interactions while maintaining aromatic stacking .
- Alkyl/Amino Linkers: Ethyl or propyl chains optimize pharmacokinetics but may introduce steric hindrance .
Anticancer Activity
- The target compound’s hydroxyl group at C7 facilitates hydrogen bonding with ATP-binding sites in kinases (e.g., EGFR), a mechanism shared with 2-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, which inhibits proliferation in HeLa cells (IC₅₀ = 1.2 μM) .
- In contrast, 7-(4-methylpiperidin-1-yl) analogs show superior blood-brain barrier penetration, targeting glioblastoma cells .
Antimicrobial and Antiviral Effects
- Fluorophenyl derivatives (e.g., 3-(4-fluorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine) exhibit antiviral activity against HCV (EC₅₀ = 0.8 μM) due to fluorine’s metabolic stability .
- Chlorinated analogs (e.g., 3-(4-chlorophenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine) demonstrate broad-spectrum antibacterial effects (MIC = 4 μg/mL against S. aureus) .
Q & A
Q. What are the common synthetic pathways for pyrazolo[1,5-a]pyrimidine derivatives like 2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol?
Category : Basic (Synthesis Methodology) Answer : The synthesis typically involves cyclocondensation reactions between β-ketoesters and aminopyrazoles, forming the pyrazolo[1,5-a]pyrimidine core . Key steps include:
Core Formation : Reacting 3-aminopyrazole derivatives with β-ketoesters under reflux in polar solvents (e.g., ethanol or DMSO).
Substituent Introduction : Functionalizing the core via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
Optimization : Adjusting catalysts (e.g., Pd for cross-coupling), temperature (60–120°C), and solvent polarity to enhance yield (50–80%) and purity .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
Category : Basic (Characterization) Answer : Critical techniques include:
- Chromatography : HPLC or TLC to monitor reaction progress and purity (>95%) .
- Spectroscopy :
- NMR (¹H/¹³C) to confirm substituent positions (e.g., dimethoxyphenyl at C2).
- Mass Spectrometry (HRMS) for molecular weight validation.
- X-ray Diffraction (if crystalline) to resolve 3D conformation .
Q. What are the primary biological activities associated with this compound?
Category : Basic (Biological Screening) Answer : Pyrazolo[1,5-a]pyrimidines are explored for:
- Kinase Inhibition : Targeting signaling pathways (e.g., MAPK/ERK) via ATP-binding site competition .
- Antimicrobial Activity : Assessed via MIC assays against Mycobacterium tuberculosis or Gram-positive bacteria .
- Cytotoxicity : Evaluated using MTT assays on cancer cell lines (e.g., IC₅₀ values in µM range) .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Category : Advanced (Data Analysis) Answer : Discrepancies may arise from:
- Substituent Effects : Minor structural changes (e.g., methoxy vs. chloro groups) drastically alter target affinity .
- Assay Conditions : Variability in cell lines, incubation times, or solvent (DMSO concentration affects solubility).
Methodology :
Perform side-by-side assays under standardized conditions.
Use molecular docking to compare binding modes with kinase isoforms .
Q. What strategies optimize the compound’s inhibitory potency against specific kinases?
Category : Advanced (Drug Design) Answer :
- Structure-Activity Relationship (SAR) :
- Introduce electron-withdrawing groups (e.g., -CF₃) at C3/C5 to enhance hydrophobic interactions .
- Modify the C7 hydroxyl to a sulfonyl group for improved solubility and H-bonding .
- Co-crystallization Studies : Resolve kinase-ligand complexes to identify critical binding residues .
Q. How can mechanistic studies elucidate its role in neuroinflammation or cancer pathways?
Category : Advanced (Mechanistic Profiling) Answer :
- Radiolabeling : Tritiation (³H) or fluorination (¹⁸F) for autoradiography to map target engagement in tissues .
- Transcriptomics : RNA-seq to identify downstream genes (e.g., TNF-α, IL-6) affected in microglia or cancer cells .
- Pharmacokinetics : LC-MS/MS to measure bioavailability and metabolite stability in plasma .
Physicochemical and Methodological Considerations
Q. What physicochemical properties are critical for bioavailability, and how are they assessed?
Category : Basic (ADME Profiling) Answer : Key properties include:
- logP : Determined via shake-flask method (target ~2–4 for blood-brain barrier penetration) .
- Solubility : Measured in PBS (pH 7.4) using UV-Vis spectroscopy.
- Thermal Stability : DSC to identify melting points and degradation thresholds .
Q. How can researchers mitigate synthetic challenges like low yields in cyclocondensation steps?
Category : Advanced (Process Optimization) Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield by 20–30% .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Engineering : Use DMF for better intermediate solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
